2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 946243-10-3
VCID: VC5145901
InChI: InChI=1S/C20H18ClNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3
Molecular Formula: C20H18ClNO5S
Molecular Weight: 419.88

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

CAS No.: 946243-10-3

Cat. No.: VC5145901

Molecular Formula: C20H18ClNO5S

Molecular Weight: 419.88

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide - 946243-10-3

Specification

CAS No. 946243-10-3
Molecular Formula C20H18ClNO5S
Molecular Weight 419.88
IUPAC Name 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C20H18ClNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
Standard InChI Key AKXHKYHCUPGOOT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3

Introduction

2-Chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic organic compound of interest in pharmaceutical and chemical research. Its structure combines a chlorinated benzamide core, a furan ring, and a methoxybenzenesulfonyl group, which contribute to its unique physicochemical and potential biological properties.

Synthesis

The synthesis of 2-Chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions:

  • Step 1: Chlorination of benzamide to introduce the chlorine atom.

  • Step 2: Coupling of the furan ring with an ethyl linker using appropriate reagents (e.g., alkyl halides or Grignard reagents).

  • Step 3: Addition of the methoxybenzenesulfonyl group through sulfonation reactions.

  • Step 4: Final purification using recrystallization or chromatography techniques.

Potential Applications

This compound is being explored for its pharmacological activities due to its structural features:

  • Antimicrobial Activity:

    • The presence of the sulfonamide group suggests potential antibacterial and antifungal properties.

    • Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

  • Anticancer Potential:

    • The benzamide core is often associated with anticancer activity, particularly in targeting specific enzymes or receptors in cancer cells.

  • Molecular Docking Studies:

    • Computational studies can predict its interaction with biological targets, such as enzymes or receptors involved in disease pathways.

Analytical Data

To confirm the identity and purity of this compound, the following analytical techniques are commonly employed:

  • NMR Spectroscopy (1H and 13C):

    • Provides detailed information about the hydrogen and carbon environments in the molecule.

    • Key peaks correspond to aromatic protons (furan and benzene rings), amide hydrogen, and methoxy group.

  • Mass Spectrometry (MS):

    • Confirms molecular weight (m/z = 377 for the parent ion).

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., amide C=O stretch around 1650 cm⁻¹, sulfonyl group at ~1150 cm⁻¹).

  • Elemental Analysis:

    • Verifies the composition of carbon, hydrogen, nitrogen, chlorine, oxygen, and sulfur.

Comparative Analysis with Related Compounds

Below is a comparison between this compound and structurally similar derivatives:

CompoundMolecular Weight (g/mol)Key Functional GroupsPotential Applications
2-chloro-N-(furan-2-ylmethyl)-benzenesulfonamide 299.77Sulfonamide, FuranAntimicrobial
N-(4-chloro-1,3-benzothiazol-2-yl)-acetamide ~300Benzothiazole, AmideAnticancer
Current Compound377.84Amide, Sulfonyl, Furan, MethoxyAntimicrobial, Anticancer

Challenges and Future Directions

While promising, challenges in studying this compound include:

  • Limited experimental data on its biological activity.

  • Potential issues with solubility and bioavailability due to its complex structure.

Future research should focus on:

  • In vitro and in vivo studies to evaluate pharmacological effects.

  • Structural optimization to enhance activity and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator